molecular formula C7H8ClSi B157863 Chloromethylphenylsilane CAS No. 1631-82-9

Chloromethylphenylsilane

Cat. No.: B157863
CAS No.: 1631-82-9
M. Wt: 155.67 g/mol
InChI Key: IPAIXTZQWAGRPZ-UHFFFAOYSA-N
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Description

Chloromethylphenylsilane is an organosilicon compound with the chemical formula C7H9ClSi. It is a colorless to light yellow liquid that is used in various chemical synthesis processes. The compound is known for its reactivity due to the presence of both a chloro and a phenyl group attached to the silicon atom, making it a valuable intermediate in organic and organosilicon chemistry .

Preparation Methods

Chloromethylphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of phenylmagnesium chloride with methyl trichlorosilane. This reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is then subjected to solid-liquid separation, followed by solvent removal and rectification to obtain the pure compound .

Industrial production methods often involve the use of chlorobenzene and magnesium to prepare phenylmagnesium chloride, which then reacts with methyl trichlorosilane. This method is advantageous due to its high yield, low cost, and controllable reaction conditions .

Chemical Reactions Analysis

Chloromethylphenylsilane undergoes various chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, lithium aluminum hydride, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of chloro(methyl)phenylsilane involves its reactivity towards nucleophiles and electrophiles. The silicon atom, being less electronegative than carbon, can form strong bonds with various substituents, allowing for diverse chemical transformations. The chloro group can be easily displaced by nucleophiles, while the phenyl group provides stability and influences the reactivity of the silicon center .

Comparison with Similar Compounds

Chloromethylphenylsilane can be compared with other similar compounds such as phenylsilane and chlorodimethylphenylsilane:

    Phenylsilane (C6H5SiH3): This compound is structurally similar but lacks the chloro and methyl groups.

    Chlorodimethylphenylsilane (C8H11ClSi): This compound has two methyl groups attached to the silicon atom instead of one.

This compound is unique due to its specific combination of functional groups, which allows for a broader range of chemical reactions and applications .

Properties

InChI

InChI=1S/C7H8ClSi/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAIXTZQWAGRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801033222
Record name (Chloromethylsilyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1631-82-9
Record name Chloromethylphenylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (chloromethylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Chloromethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801033222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethylphenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.122
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Record name CHLOROMETHYLPHENYLSILANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Phenylmethylchlorosilane used to modify silicon oxide surfaces?

A1: Phenylmethylchlorosilane (PhMeHSiCl) serves as a grafting agent to modify silicon oxide surfaces. [] It reacts with the surface silanol groups (Si-OH) present on oxidized silicon, forming stable Si-O-Si bonds. This process, known as silanization, alters the surface properties, such as hydrophobicity and reactivity. Notably, PhMeHSiCl, being a monochlorosilane, doesn't form a three-dimensional network like trichlorosilanes. Instead, it forms island-like structures composed of organized, one-dimensional siloxane chains. These chains result from condensation reactions between Si-H and Si-OH groups. []

Q2: Does the structure of the organosilane impact the organization of the resulting surface layer?

A2: Yes, the structure of the organosilane significantly influences the organization of the surface layer. [] For instance, octadecyltrichlorosilane (OTS), with its long alkyl chain, rapidly forms a dense, homogeneous, and hydrophobic network on the silicon oxide surface. In contrast, PhMeHSiCl, due to its bulky phenyl group and being a monochlorosilane, forms less organized and less hydrophobic layers. Additionally, PhMeHSiCl deposition leads to the formation of organized, acidic water clusters near the surface. These clusters arise from the strong interaction between hydronium ions (H3O+) and water molecules gradually released during condensation reactions. []

Q3: What role does Phenylmethylchlorosilane play in polymer chemistry?

A4: Phenylmethylchlorosilane serves as an end-capping agent in anionic ring-opening polymerization (AROP) of polysiloxanes. [] Specifically, it terminates the growing polymer chain by reacting with the reactive anionic end group. This controlled termination allows for tailoring the molecular weight and functionality of the resulting polysiloxane. []

Q4: Are there alternative end-capping agents to Phenylmethylchlorosilane in polysiloxane synthesis?

A5: While the provided research highlights Phenylmethylchlorosilane, alternative end-capping agents can be employed in polysiloxane synthesis. The choice depends on the desired polymer properties and functionalities. For instance, using chlorosilanes with different organic substituents allows for introducing specific chemical groups at the polymer chain ends, influencing properties like reactivity, solubility, and thermal behavior. []

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